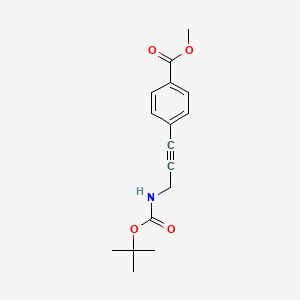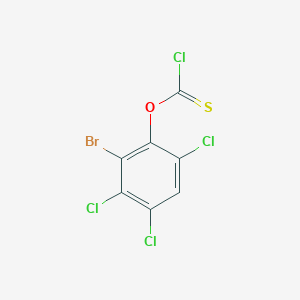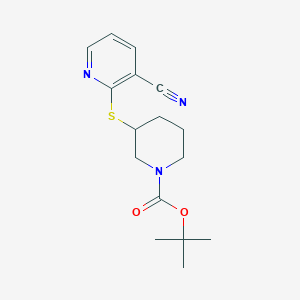
Bis(ethylcyclopentadienyl) ruthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(ethylcyclopentadienyl) ruthenium, also known as diethylruthenocene, is a metal-organic compound with the chemical formula C₁₄H₁₈Ru. It is commonly used as a precursor in the deposition of ruthenium thin films and well-aligned ruthenium dioxide nanorods. This compound is particularly valued for its role in atomic layer deposition processes .
準備方法
Synthetic Routes and Reaction Conditions
Bis(ethylcyclopentadienyl) ruthenium can be synthesized through the reaction of ruthenium trichloride with ethylcyclopentadiene in the presence of a reducing agent such as zinc powder. The reaction is typically carried out in an ethanol solvent at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using liquid source chemical vapor deposition. This method involves the use of ethylcyclopentadienyl ruthenium as a precursor, which yields polycrystalline columnar ruthenium films with low resistivity, small tensile stress, and excellent step coverage .
化学反応の分析
Types of Reactions
Bis(ethylcyclopentadienyl) ruthenium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ruthenium dioxide.
Reduction: It can be reduced to form lower oxidation state ruthenium compounds.
Substitution: It can participate in substitution reactions where the ethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include ruthenium dioxide, lower oxidation state ruthenium compounds, and substituted ruthenium complexes .
科学的研究の応用
Bis(ethylcyclopentadienyl) ruthenium has a wide range of scientific research applications:
作用機序
The mechanism by which bis(ethylcyclopentadienyl) ruthenium exerts its effects involves the interaction of the ruthenium center with various molecular targets. In atomic layer deposition, the compound decomposes to form ruthenium thin films or ruthenium dioxide nanorods. The molecular pathways involved include the adsorption of the compound onto the substrate surface, followed by its decomposition and the formation of the desired film or nanorod structure .
類似化合物との比較
Similar Compounds
- Bis(cyclopentadienyl) ruthenium
- Bis(methylcyclopentadienyl) ruthenium
- Bis(isopropylcyclopentadienyl) ruthenium
- Bis(ethylcyclopentadienyl) cobalt
- Bis(isopropylcyclopentadienyl) tungsten
Uniqueness
Bis(ethylcyclopentadienyl) ruthenium is unique due to its specific ethyl substituents on the cyclopentadienyl rings, which influence its reactivity and the properties of the films and nanorods it forms. Compared to similar compounds, it offers lower resistivity and better step coverage in thin film applications .
特性
分子式 |
C14H18Ru |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
5-ethylcyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 |
InChIキー |
OXJUCLBTTSNHOF-UHFFFAOYSA-N |
正規SMILES |
CC[C-]1C=CC=C1.CC[C-]1C=CC=C1.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)

![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)



![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)
